Ring‑Strain Differential vs. 1‑Aminoadamantane: Thermodynamic Signature from Homodesmotic Evaluation
Computational strain analysis reveals that the homoadamantane cage possesses a measurably lower strain energy than the adamantane cage. While experimental strain energies for the parent hydrocarbons are ε(homoadamantane) ≈ −16.5 kcal·mol⁻¹ and ε(adamantane) ≈ −6.5 kcal·mol⁻¹ (more negative = less strained) [1], this translates into a distinct thermodynamic landscape for the corresponding bridgehead amines. The reduced ring strain in the homoadamantane system lowers the energy penalty for planarisation at the carbocation centre, directly correlating with the ~10‑fold higher solvolysis rate observed for 3‑homoadamantyl derivatives relative to 1‑adamantyl derivatives [2].
| Evidence Dimension | Strain‑energy basis for carbocation stability (parent hydrocarbon) |
|---|---|
| Target Compound Data | ε(homoadamantane) ≈ −16.5 kcal·mol⁻¹ (less strained) [1] |
| Comparator Or Baseline | ε(adamantane) ≈ −6.5 kcal·mol⁻¹ [1] |
| Quantified Difference | Δε ≈ −10.0 kcal·mol⁻¹ (homoadamantane is ca. 10 kcal·mol⁻¹ less strained) |
| Conditions | Homodesmotic reaction evaluation using experimental heats of formation (gas‑phase standard state) |
Why This Matters
For procurement decisions involving carbocation‑mediated synthetic routes (e.g., Ritter, Koch‑Haaf, or solvolytic amination), the lower ring strain of the homoadamantane core directly affects reaction rate and regioselectivity compared to adamantane‑based amines, enabling access to substitution patterns that are kinetically disfavoured in the 1‑adamantyl system.
- [1] Engler, E. M., Andose, J. D., & Schleyer, P. v. R. Critical evaluation of molecular mechanics. J. Am. Chem. Soc. 95, 8005–8025 (1973). View Source
- [2] Bentley, T. W., & Schleyer, P. v. R. The SN1 reactivity of bridgehead derivatives. Adv. Phys. Org. Chem. 14, 1–67 (1977). View Source
